molecular formula C14H23N3O3 B7582102 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide

2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide

Katalognummer B7582102
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: WNTRTDIYUQFADW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide, also known as DPP-4 inhibitor, is a type of medication that is used to treat type 2 diabetes. It works by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. By blocking DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver.

Wirkmechanismus

As mentioned earlier, 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors work by blocking the enzyme 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide, which is responsible for breaking down the hormone incretin. Incretin is released by the intestine in response to food intake and stimulates the pancreas to produce insulin. By blocking 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide, 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors increase the levels of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver.
Biochemical and Physiological Effects:
2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have several biochemical and physiological effects that contribute to their therapeutic benefits in the treatment of type 2 diabetes. These effects include:
1. Increased insulin secretion: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors increase the levels of incretin in the body, which stimulates the pancreas to produce more insulin.
2. Decreased glucagon secretion: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors reduce the amount of glucagon produced by the liver, which in turn reduces the amount of glucose produced by the liver.
3. Improved beta-cell function: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have been shown to improve the function of beta cells in the pancreas, which are responsible for producing insulin.
4. Reduced inflammation: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have anti-inflammatory effects that may help to reduce the risk of cardiovascular disease in patients with type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have several advantages and limitations for use in laboratory experiments. Some advantages include:
1. Selectivity: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors are highly selective for the 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide enzyme, which reduces the risk of off-target effects.
2. Potency: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors are potent inhibitors of the 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide enzyme, which allows for effective inhibition at low concentrations.
3. Availability: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors are commercially available and can be easily obtained for use in laboratory experiments.
Some limitations of 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors for use in laboratory experiments include:
1. Cost: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors can be expensive, which may limit their use in certain experiments.
2. Specificity: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors may have different effects on different cell types, which may limit their use in certain experiments.
3. Off-target effects: Although 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors are highly selective for the 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide enzyme, they may still have off-target effects that can affect experimental outcomes.

Zukünftige Richtungen

There are several future directions for research on 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors. Some possible areas of investigation include:
1. Combination therapy: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors may be used in combination with other medications, such as GLP-1 receptor agonists, to improve glycemic control and reduce the risk of cardiovascular disease.
2. Mechanisms of action: Further research is needed to fully understand the mechanisms of action of 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors and how they contribute to their therapeutic benefits.
3. Long-term safety: Although 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have been shown to be safe in short-term clinical trials, more research is needed to determine their long-term safety and potential side effects.
4. Personalized medicine: 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors may be used in personalized medicine approaches to identify patients who are most likely to benefit from this type of medication.
In conclusion, 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide, or 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitor, is a medication that is used to treat type 2 diabetes by blocking the enzyme 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide. 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have several biochemical and physiological effects that contribute to their therapeutic benefits, including increased insulin secretion, decreased glucagon secretion, improved beta-cell function, and reduced inflammation. Although 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have several advantages for use in laboratory experiments, they also have limitations that should be considered. Finally, there are several future directions for research on 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors, including combination therapy, mechanisms of action, long-term safety, and personalized medicine.

Synthesemethoden

The synthesis of 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide involves several steps. One common method involves the reaction of 2,5-dimethylpyrrolidine with 2,6-dioxopiperidine-3-carboxylic acid, followed by the addition of propanoyl chloride. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors have also been shown to improve beta-cell function, reduce inflammation, and enhance cardiovascular health. Several clinical trials have demonstrated the efficacy and safety of 2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide inhibitors in improving glycemic control and reducing the risk of cardiovascular events in patients with type 2 diabetes.

Eigenschaften

IUPAC Name

2-(2,5-dimethylpyrrolidin-1-yl)-N-(2,6-dioxopiperidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-8-4-5-9(2)17(8)10(3)13(19)15-11-6-7-12(18)16-14(11)20/h8-11H,4-7H2,1-3H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRTDIYUQFADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(C)C(=O)NC2CCC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.